molecular formula C8H14O B1211781 7-Octen-2-one CAS No. 3664-60-6

7-Octen-2-one

Cat. No. B1211781
CAS RN: 3664-60-6
M. Wt: 126.2 g/mol
InChI Key: RXHCEQYNSQNEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 7-Octen-2-one involves innovative one-pot and multi-component reactions. For instance, a six-step one-pot reaction was designed for synthesizing homodimeric compounds from 1H-indoles and β-nitrostyrenes, showcasing an unprecedented mechanism involving sequential dimerization and intramolecular cycloaddition (Dupeyre et al., 2011). Additionally, multi-component coupling reactions have been developed for the synthesis of complex bicyclic compounds, indicating the versatility and efficiency of modern synthetic methodologies (Neumann et al., 2002).

Molecular Structure Analysis

The molecular structure of 7-Octen-2-one and related compounds is characterized by the presence of bicyclic and tricyclic frameworks, often with multiple functional groups that significantly impact their reactivity and physical properties. The synthesis and study of compounds like 1,4,5,8,9,12,13,16-octamethoxytetraphenylene indicate a keen interest in exploring these structures for their unique electronic and optical properties (Lai et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 7-Octen-2-one and analogous compounds demonstrate a range of transformations, such as conjugate additions, cycloadditions, and photochemical reactions. These transformations are crucial for the synthesis of complex molecular architectures and for understanding the reactivity patterns of these compounds. For example, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones showcases the utility of para-quinone methides in organic synthesis (Gai et al., 2015).

Physical Properties Analysis

The physical properties of 7-Octen-2-one and similar compounds, such as melting points, boiling points, and solubility, are directly influenced by their molecular structure. The inclusion properties and electrochemical data of specific compounds, like octamethoxytetraphenylene, provide insights into their potential applications in material science and electronic devices (Lai et al., 2003).

Chemical Properties Analysis

The chemical properties of 7-Octen-2-one derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations, underscore their versatility in synthetic organic chemistry. Studies on the photochemistry of bicyclo compounds and the synthesis of constrained peptidomimetic synthons exemplify the exploration of their chemical properties for developing novel synthetic strategies and understanding mechanistic pathways (Yang et al., 2003; Dinsmore et al., 2001).

Scientific Research Applications

Fungal Inhibition and Interaction

1-Octen-3-ol, a close chemical relative of 7-Octen-2-one, plays a significant role in fungal interactions. It has been identified as a volatile germination self-inhibitor produced by Penicillium paneum, which blocks the germination process of conidia. This compound causes slight permeabilization of the fungal membrane and interferes with essential metabolic processes in a reversible manner, impacting swelling and germination of conidia (Chitarra et al., 2005).

Chemical Synthesis and Transformation

The self-metathesis of 1-octene to form 7-tetradecene, catalyzed by ruthenium carbene complexes in ionic liquids, shows a significant effect on the selectivity of the metathesis process. This research highlights the potential of using ionic liquids in the chemical transformation of similar compounds, achieving high conversion rates and selectivity (Williams et al., 2006).

Analytical Method Development

A specific analytical method for the quantification of 1-octen-3-one in wines has been developed. This method involves solid-phase extraction and subsequent gas chromatographic–ion trap tandem mass spectrometric determination, indicating the relevance of such compounds in food analysis and quality control (Culleré et al., 2006).

Plant Defense Responses

1-Octen-3-ol, similar to 7-Octen-2-one, induces defense responses in plants. In Arabidopsis thaliana, exposure to this compound activates defense genes and enhances resistance against Botrytis cinerea, suggesting its role in plant-microbe interactions (Kishimoto et al., 2007).

Flavor and Aroma Analysis

1-Octen-3-ol is responsible for the unique fungal aroma and flavor of edible mushrooms. Its presence in various plants, such as Melittis melissophyllum, has been studied for potential use as a natural flavoring agent in food products (Maggi et al., 2010).

Mosquito Attractant and Repellent Studies

The compound 1-Octen-3-ol is a common attractant released by vertebrates that attracts mosquitoes. Studies on the specificity of the octenol receptor neuron in mosquitoes like Aedes aegypti suggest its role in mosquito behavior and potential applications in mosquito control (Grant & Dickens, 2011).

properties

IUPAC Name

oct-7-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHCEQYNSQNEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190105
Record name 7-Octen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octen-2-one

CAS RN

3664-60-6
Record name 7-Octen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3664-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl magnesium bromide (3M in ether, 3 eq.) was added dropwise to a stirred mixture of N-methoxy-N-methylhept-6-enamide 58 in THF (0.1 M) cooled at 0° C. After sting for 1 h at 0° C., the mixture was poured into sat. aq. NH4Cl and diluted with EtOAc. The aqueous layer was further extracted with EtOAc, the combined organic layers were washed with brine and dried (Na2SO4). Evaporation of the solvent at 30 mbar afforded the title compound (96%) as a colorless oil. 1H NMR (400 MHz, CDCl3, 300 K) δ 5.81 (ddt, J 17.1, 10.3, 6.7, 1H), 5.02 (dd, J 17.1, 1.5, 1H), 4.97 (d, J 10.3, 1H), 2.46-2.43 (m, 2H), 2.15 (s, 3H), 2.10-2.05 (m, 2H), 1.65-1.57 (m, 2H), 1.45-1.37 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Octen-2-one
Reactant of Route 2
Reactant of Route 2
7-Octen-2-one
Reactant of Route 3
Reactant of Route 3
7-Octen-2-one
Reactant of Route 4
Reactant of Route 4
7-Octen-2-one
Reactant of Route 5
Reactant of Route 5
7-Octen-2-one
Reactant of Route 6
Reactant of Route 6
7-Octen-2-one

Citations

For This Compound
146
Citations
JE Ham, JR Wells - Atmospheric Environment, 2009 - Elsevier
… 6-dimethyl-4-heptenal, 6-methyl-7-octen-2-one and the surface-specific reaction products: 6-… Oxime at retention time 19.9 and 20.4 min (6-methyl-7-octen-2-one) 6-Methyl-7-octen-2-one …
Number of citations: 28 www.sciencedirect.com
DL Patton - 61st Annual Report on Research Under Sponsorship of … - acswebcontent.acs.org
… 2 was then oxidized to the ketone 7-octen-2-one (3) using pyridinium chlorochromate (PCC) in dichloromethane (78% yield). 3 was finally converted to the tertiary allylic alcohol (4) via a …
Number of citations: 2 acswebcontent.acs.org
R Muangmoon, D Champakaew… - … Asian Journal of …, 2019 - search.proquest.com
… Principal chemical compounds identified in EO were 7-octen-2-one (44.19%) and 2-undecanone (… Apart from 7-octen-2-one (23.22%) and 2-undecanone (11.50%), bis (2-ethylhexyl) …
Number of citations: 2 search.proquest.com
이동우, 이기정, 지대윤, 전종갑 - Bulletin of the Korean Chemical …, 1999 - koreascience.kr
… Methyl-6-octen-2-one (2a, 16%) 6-acetoxy-7-methyl7-octen-2-one (3a, 37%), and 6,7-diacetoxy-7-methyl-2-octanone (4a, 16%) were prepared from the bicyclic acetal 1a and the …
Number of citations: 0 koreascience.kr
SA Mamuru, I Kaigamma, ME Khan - jacsdirectory.com
… peak areas of 37.10% and 35.99 % at retention times of 1.059, 28.278 minutes respectively, while the least abundant compounds were the 9-Oxabicyclo[6.1.0]nonane and 7octen-2-one…
Number of citations: 5 jacsdirectory.com
JE Swartz, TJ Mahachi… - Journal of the American …, 1988 - ACS Publications
… To test the generality of the DMP^-mediated reductive cyclization of ketones, we examined the reduction reactions of the above compounds, 7-octen-2-one (5) to see whether 6- as well …
Number of citations: 42 pubs.acs.org
RA Abramovitch, M Ortiz… - The Journal of Organic …, 1981 - ACS Publications
… Hydrolysisof the sulfonimides gave the corresponding unsaturated ketones5-hexen-2-one and 7-octen-2-one, respectively. Conjugated dienes reacted with aromatic sulfonyl azides to …
Number of citations: 37 pubs.acs.org
AC Cope, JK Hecht - Journal of the American Chemical Society, 1962 - ACS Publications
… found to give 12.3% of 7-octen-2-one. The formation of 7octen-2-one from cyclooctanone … of a mixture containing 84.7% of cyclooctanone and 12.3% of 7-octen-2-one. The latter was …
Number of citations: 13 pubs.acs.org
JR Dias, YM Sheikh, C Djerassi - Journal of the American …, 1972 - ACS Publications
… Compare the mass spectra of 2-octanone and 7-octen-2-one (Ilia), first at high and then at … approximately equally divided in 7-octen-2-one (Figure 2) into m/e 58 and m/e 68 (M — …
Number of citations: 20 pubs.acs.org
JC Bryan, JB Arterburn, GK Cook, JM Mayer - Organometallics, 1992 - ACS Publications
… WCl2(0=€Me2)2(PMePh2)2 (3) + 6-Hepten-2-one or 7Octen-2-one. To a suspension of 3 (25 mg… The procedure described above with 7-octen-2-one (4 mg, 0.03 mmol) gave 1-methyl-2-…
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.